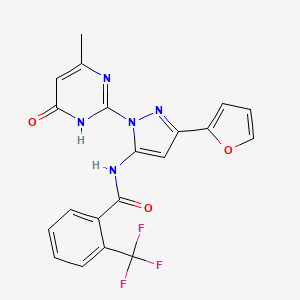![molecular formula C16H14N6O4S B2814703 N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide CAS No. 2034323-95-8](/img/structure/B2814703.png)
N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound contains several functional groups including a pyrazole ring, a pyrazine ring, a benzoxazole ring, and a sulfonamide group . Compounds with these functional groups are often found in various pharmaceuticals and exhibit a wide range of biological activities .
Synthesis Analysis
While the specific synthesis pathway for this compound isn’t available, compounds with similar structures are often synthesized through condensation reactions or cross-coupling reactions .Molecular Structure Analysis
The compound’s structure is likely to be planar due to the presence of the aromatic rings. The electronic properties of the molecule can be influenced by the different functional groups present .Chemical Reactions Analysis
The compound’s reactivity could be influenced by the presence of the pyrazole, pyrazine, and benzoxazole rings, as well as the sulfonamide group. These functional groups can participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure and the functional groups present. For example, the presence of the sulfonamide group could enhance the compound’s water solubility .Wissenschaftliche Forschungsanwendungen
Synthesis and Antibacterial Evaluation
One study outlined the synthesis of novel heterocyclic compounds containing a sulfonamido moiety, aiming to explore their use as antibacterial agents. The synthesized compounds were tested for their antibacterial activity, with several showing high activities, suggesting their potential in combating bacterial infections (M. E. Azab, M. Youssef, E. A. El-Bordany, 2013).
Antimicrobial and Antifungal Activities
Another study focused on the synthesis and antimicrobial activity of arylazopyrazole pyrimidone clubbed heterocyclic compounds. These compounds were evaluated for their antimicrobial properties against various bacteria and fungi, demonstrating the compound's potential in antimicrobial applications (Nikulsinh Sarvaiya, Sheetal Gulati, Harshil Patel, 2019).
Anticancer and Anti-HCV Agents
Research into celecoxib derivatives, which share structural similarities with the compound , has shown these derivatives to possess anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. This study highlights the therapeutic potential of these compounds in treating various conditions, including their capability as anticancer and anti-HCV agents (Ş. Küçükgüzel, I. Coskun, et al., 2013).
Antiproliferative Activities
A study on the synthesis and antiproliferative activities of pyrazole-sulfonamide derivatives indicated that these compounds exhibit selective antitumor activity against rat brain tumor cells (C6) and cervical cancer cells (HeLa). This suggests their potential use in cancer therapy, highlighting the diverse applications of sulfonamide derivatives in scientific research (Samet Mert, A. S. Yaglıoglu, et al., 2014).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[(2-methyl-5-pyrazin-2-ylpyrazol-3-yl)methyl]-2-oxo-3H-1,3-benzoxazole-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N6O4S/c1-22-10(6-12(21-22)14-9-17-4-5-18-14)8-19-27(24,25)11-2-3-15-13(7-11)20-16(23)26-15/h2-7,9,19H,8H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFCYSLVSAGXYQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=NC=CN=C2)CNS(=O)(=O)C3=CC4=C(C=C3)OC(=O)N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N6O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-chlorophenyl)-2-((3-isopropyl-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2814620.png)


![2-((3-(4-methoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2814625.png)

![2-methylsulfanyl-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2814628.png)

![N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2814631.png)
methoxy]carbonyl})amino}acetic acid](/img/structure/B2814635.png)
![Methyl 2-[[(E)-2-cyano-3-[1-(2-methoxyethyl)-2,5-dimethylpyrrol-3-yl]prop-2-enoyl]amino]-3-phenylpropanoate](/img/structure/B2814636.png)
![Tert-butyl 3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)azetidine-1-carboxylate](/img/structure/B2814637.png)

![Ethyl 3-[(1,3-benzoxazol-2-yl)amino]propanoate](/img/structure/B2814640.png)
![2-Chloro-N-[[6-(difluoromethoxy)-1,3-benzodioxol-5-yl]methyl]-N-methylacetamide](/img/structure/B2814641.png)